N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide is a complex organic compound featuring an imidazole ring, an acetamide group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide typically involves multi-step organic reactions. One common method begins with the synthesis of the imidazole core, followed by functionalization to introduce the acetamide and carbamate groups. Specific details such as solvents, catalysts, and temperature conditions can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial synthesis may employ similar steps but optimized for large-scale production. Automated reaction setups and continuous flow techniques can enhance efficiency and scalability. Purification methods like chromatography or crystallization ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide undergoes various chemical reactions including:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Can be reduced using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitutions may occur at various positions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkoxides or electrophiles such as acyl chlorides, often in polar aprotic solvents.
Major Products Formed: The major products formed depend on the specific reactions. Oxidation may yield carboxylic acids or ketones, reduction may yield primary amines, and substitution reactions can produce a variety of derivatives with altered functional groups.
Scientific Research Applications
N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide is utilized in various research areas:
Chemistry: Used as a precursor in the synthesis of more complex molecules or as a reagent in reaction mechanisms studies. Biology: Studied for its potential as an enzyme inhibitor or as a part of biochemical pathways. Medicine: Investigated for therapeutic properties or as a model compound in drug development. Industry: Employed in material science for developing novel polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide exerts its effects is multi-faceted:
Molecular Targets and Pathways: It may interact with specific enzymes, altering their activity, or bind to receptor sites, modulating signal transduction pathways. The presence of functional groups like the carbamate and acetamide can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-4-yl)acetamide: Slight variation in the position of the functional groups can lead to different reactivity and applications.
N-(2-(Hydroxy)methyl-1-methyl-1H-imidazol-5-yl)acetamide: The presence of a hydroxyl group instead of the carbamate can significantly change its chemical properties and applications.
N-(1-Methyl-1H-imidazol-5-yl)acetamide: Lacks the aminocarbonyl group, leading to unique interaction properties and uses.
The uniqueness of N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide lies in its specific functional group arrangement, offering distinct chemical and biological activities.
Properties
CAS No. |
91260-87-6 |
---|---|
Molecular Formula |
C8H12N4O3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
(5-acetamido-1-methylimidazol-2-yl)methyl carbamate |
InChI |
InChI=1S/C8H12N4O3/c1-5(13)11-6-3-10-7(12(6)2)4-15-8(9)14/h3H,4H2,1-2H3,(H2,9,14)(H,11,13) |
InChI Key |
OHXCEWNVKPDFRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(N1C)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.